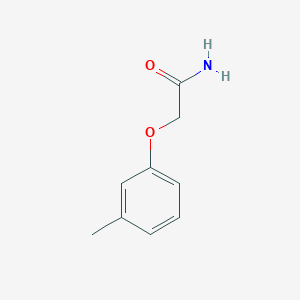

2-(3-Methylphenoxy)acetamide

Übersicht

Beschreibung

2-(3-Methylphenoxy)acetamide is a chemical compound with the CAS Number: 10017-53-5 . It has a molecular weight of 165.19 and its IUPAC name is 2-(3-methylphenoxy)acetamide .

Molecular Structure Analysis

The InChI code for 2-(3-Methylphenoxy)acetamide is 1S/C9H11NO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) . This indicates that the compound has 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

2-(3-Methylphenoxy)acetamide is a powder with a melting point of 112-117 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Osteoclastogenesis Inhibition

2-(3-Methylphenoxy)acetamide: has been studied for its effects on osteoclastogenesis, the process by which osteoclasts, the cells responsible for bone resorption, are formed. Research indicates that derivatives of this compound can inhibit RANKL-induced osteoclastogenesis, potentially reducing bone resorption activities .

Pharmaceutical Research

The compound is referenced in various technical documents and peer-reviewed papers within pharmaceutical research contexts. It’s likely used as a precursor or an intermediate in the synthesis of more complex compounds with potential pharmacological activities .

Antioxidant Activity

Although not directly related to 2-(3-Methylphenoxy)acetamide , similar compounds have been investigated for their antioxidant properties. This suggests a potential area of research where the compound could be modified to enhance its antioxidant activity, comparing its efficacy with reference drugs .

Safety and Hazards

Wirkmechanismus

Target of Action

A related compound, n-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (napma), has been found to inhibit the formation of multinucleated tartrate-resistant acid phosphatase (trap)-positive cells from bone marrow-derived macrophages . These cells, known as osteoclasts, are responsible for bone resorption .

Mode of Action

Biochemical Pathways

The compound may affect the pathways involved in the differentiation and activity of osteoclasts. In the case of NAPMA, it was found to downregulate the expression of osteoclast-specific markers, such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at the transcript and protein levels .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 112-117 degrees celsius .

Result of Action

Napma has been shown to significantly inhibit the formation of multinucleated trap-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without cytotoxic effects . This suggests that 2-(3-Methylphenoxy)acetamide may have similar effects.

Action Environment

It is known that the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVBTAZVUFGTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352595 | |

| Record name | 2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenoxy)acetamide | |

CAS RN |

10017-53-5 | |

| Record name | 2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methylphenoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

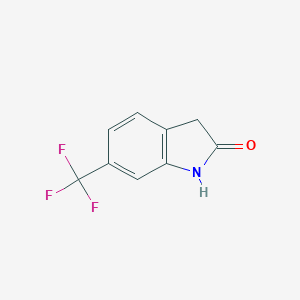

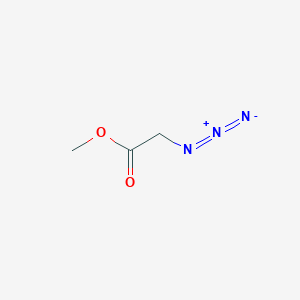

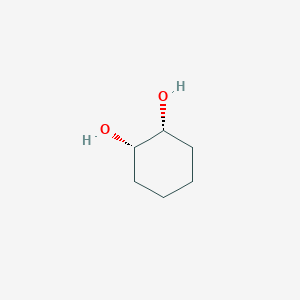

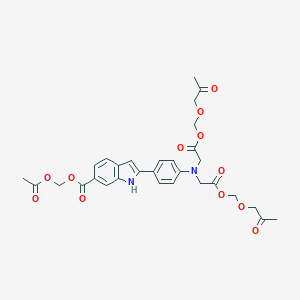

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does NAPMA interact with cells to exert its bone-protective effects?

A1: The research indicates that NAPMA targets osteoclasts, the cells responsible for breaking down bone tissue []. Specifically, NAPMA inhibits the differentiation of precursor cells into mature, active osteoclasts. This effect was observed in vitro using bone marrow-derived macrophages cultured with RANKL, a crucial signaling molecule for osteoclast formation []. NAPMA's inhibitory action was dose-dependent, meaning higher concentrations led to a stronger reduction in mature osteoclast formation [].

Q2: What evidence suggests that NAPMA directly impacts osteoclast activity?

A2: The study demonstrated that NAPMA directly influences osteoclast activity through multiple lines of evidence []:

- Reduced bone resorption: NAPMA treatment effectively decreased the formation of pits on bone-like surfaces, a direct measure of osteoclast-mediated bone resorption [].

- Inhibition of actin ring formation: NAPMA disrupted the formation of actin rings, crucial structures that osteoclasts use to attach to bone surfaces and facilitate resorption [].

- Downregulation of key markers: NAPMA treatment led to decreased expression of genes and proteins essential for osteoclast function, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 []. These findings suggest NAPMA interferes with the molecular mechanisms driving osteoclast activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)

![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)